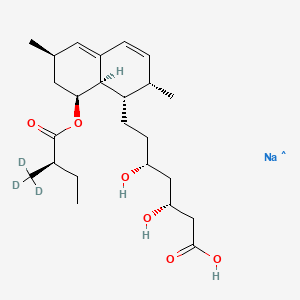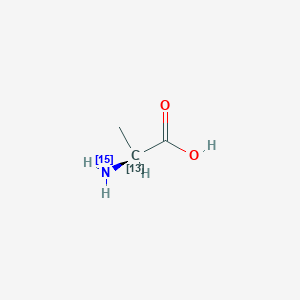
Toltrazuril sulfoxide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toltrazuril sulfoxide-d3 is a deuterated derivative of toltrazuril sulfoxide, a triazinetrione compound. It is primarily used as an antiparasitic agent, particularly effective against coccidiosis in poultry and swine. The deuterium labeling in this compound allows for its use in pharmacokinetic studies, providing insights into the absorption, distribution, metabolism, and excretion of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of toltrazuril sulfoxide-d3 involves the trimerization of nitrile groups to form the triazinetrione core. The introduction of deuterium is typically achieved through the use of deuterated reagents during the synthesis process. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. High-performance liquid chromatography (HPLC) is commonly used to verify the purity and deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions: Toltrazuril sulfoxide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to toltrazuril sulfone-d3.
Reduction: Conversion back to toltrazuril-d3.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products:
Oxidation: Toltrazuril sulfone-d3.
Reduction: Toltrazuril-d3.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Toltrazuril sulfoxide-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of toltrazuril and its metabolites.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of toltrazuril in various species.
Medicine: Investigated for its potential therapeutic effects and safety profile in treating parasitic infections.
Industry: Utilized in the development of new antiparasitic formulations and veterinary medicines.
Mécanisme D'action
Toltrazuril sulfoxide-d3 exerts its antiparasitic effects by targeting the intracellular developmental stages of parasites, including schizogony and gametogony. The compound interferes with the parasite’s energy metabolism, leading to the disruption of its life cycle and eventual death. The molecular targets include enzymes involved in the parasite’s respiratory chain and DNA synthesis.
Comparaison Avec Des Composés Similaires
Toltrazuril: The parent compound, effective against coccidiosis.
Toltrazuril sulfone: An oxidized metabolite with similar antiparasitic properties.
Diclazuril: Another triazinetrione compound used as an antiparasitic agent.
Uniqueness: Toltrazuril sulfoxide-d3 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. This labeling provides a distinct advantage in tracking the compound’s metabolic pathways and understanding its behavior in biological systems.
Propriétés
Formule moléculaire |
C18H14F3N3O5S |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |
Clé InChI |
QWKYIPKCLAUFCM-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)S(=O)C(F)(F)F)C |
SMILES canonique |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





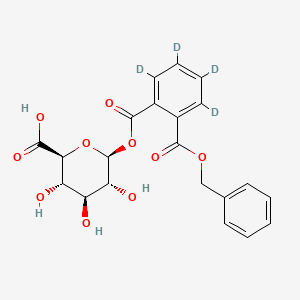
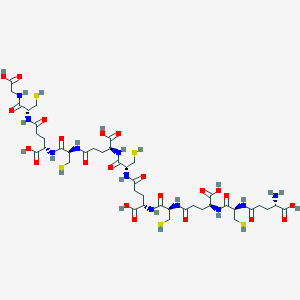
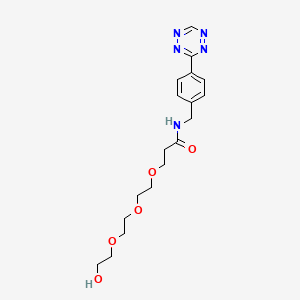

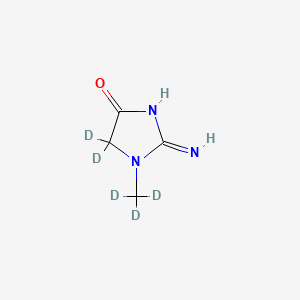
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
